(1R,2R)-2-Tert-butylcyclopropane-1-carboxylic acid
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Overview
Description
(1R,2R)-2-Tert-butylcyclopropane-1-carboxylic acid is a chiral cyclopropane derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Tert-butylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of alkenes. One common method is the reaction of tert-butyl diazoacetate with an alkene in the presence of a transition metal catalyst, such as rhodium or copper. This reaction proceeds via the formation of a metal-carbene intermediate, which then undergoes cyclopropanation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes, which offer advantages in terms of efficiency, scalability, and safety. Flow microreactor systems can be used to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Tert-butylcyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or alkanes.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxylic acid group can yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
(1R,2R)-2-Tert-butylcyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral catalysts and ligands.
Biology: The compound’s chiral nature makes it useful in studying stereoselective biological processes and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism by which (1R,2R)-2-Tert-butylcyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary, but typically involve non-covalent interactions such as hydrogen bonding, hydrophobic effects, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
1-Aminocyclopropanecarboxylic acid: Another cyclopropane derivative with applications in plant growth regulation and medicinal chemistry.
Cyclopropanecarboxylic acid: A simpler analog without the tert-butyl group, used in various organic synthesis applications.
2-Fluorocyclopropanecarboxylic acid:
Uniqueness
(1R,2R)-2-Tert-butylcyclopropane-1-carboxylic acid is unique due to its chiral nature and the presence of the bulky tert-butyl group. These features confer specific steric and electronic properties that can be exploited in the design of chiral catalysts, ligands, and other functional molecules. The compound’s ability to undergo a variety of chemical reactions also makes it a versatile building block in organic synthesis.
Properties
IUPAC Name |
(1R,2R)-2-tert-butylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-8(2,3)6-4-5(6)7(9)10/h5-6H,4H2,1-3H3,(H,9,10)/t5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJVSZSPJXVIHD-PHDIDXHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H]1C[C@H]1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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